Cas no 1001907-64-7 (5,8-Dioxaspiro[3.4]octane-2-carboxylic acid)
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
- 5,8-Dioxa-spiro[3.4]octane-2-carboxylic acid
- FCH886262
- PB31516
- OR317082
- AK171165
- 3-(1,3-Dioxolane)cyclobutanecarboxylic acid
- CS-0050715
- DTXSID90669726
- BQB90764
- SY099102
- 1001907-64-7
- MFCD11036133
- SCHEMBL12367831
- AS-34150
- DA-38199
- 5,8-dioxaspiro[3.4]octane-2-carboxylicacid
- AKOS006307011
- DTXCID10620475
- 5,8-Dioxaspiro(3.4)octane-2-carboxylic acid
- 894-165-3
-
- MDL: MFCD11036133
- Inchi: 1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9)
- InChI Key: PGWGOPXPTJDZKT-UHFFFAOYSA-N
- SMILES: O1CCOC21CC(C(=O)O)C2
Computed Properties
- Exact Mass: 158.05790880g/mol
- Monoisotopic Mass: 158.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: -0.3
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM204135-5g |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 95% | 5g |
$594 | 2021-08-04 | |
| TRC | D104205-250mg |
3-(1,3-Dioxolane)cyclobutanecarboxylic acid |
1001907-64-7 | 250mg |
$ 245.00 | 2022-06-06 | ||
| TRC | D104205-500mg |
3-(1,3-Dioxolane)cyclobutanecarboxylic acid |
1001907-64-7 | 500mg |
$ 410.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1193598-5g |
5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid |
1001907-64-7 | 95% | 5g |
$465 | 2023-05-11 | |
| Chemenu | CM204135-5g |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 95%+ | 5g |
$277 | 2023-03-07 | |
| eNovation Chemicals LLC | D496969-5G |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 97% | 5g |
$165 | 2024-05-23 | |
| eNovation Chemicals LLC | D496969-10G |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 97% | 10g |
$300 | 2024-05-23 | |
| eNovation Chemicals LLC | D496969-25G |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 97% | 25g |
$605 | 2024-05-23 | |
| Ambeed | A812988-250mg |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 97% | 250mg |
$22.0 | 2025-02-21 | |
| Ambeed | A812988-1g |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid |
1001907-64-7 | 97% | 1g |
$34.0 | 2025-02-21 |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Suppliers
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1001907-64-7): A Comprehensive Overview
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1001907-64-7) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its spirocyclic structure and the presence of two ether oxygen atoms, exhibits a range of interesting properties that make it a valuable subject of study and potential application in various scientific and industrial contexts.
The spirocyclic framework of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid is particularly noteworthy due to its structural rigidity and the ability to influence the conformational behavior of the molecule. This rigidity can be advantageous in drug design, where maintaining a specific conformation can enhance binding affinity to target proteins or receptors. Recent studies have highlighted the importance of spirocyclic compounds in the development of new therapeutic agents, particularly in areas such as cancer treatment and neurodegenerative diseases.
In terms of its chemical properties, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a carboxylic acid derivative, which means it possesses a carboxyl group (-COOH) that can participate in various chemical reactions. The carboxyl group is known for its ability to form hydrogen bonds and engage in acid-base chemistry, making it a versatile functional group in synthetic organic chemistry. Additionally, the presence of the ether oxygen atoms (O) in the spirocyclic ring system can influence the electronic properties and solubility characteristics of the molecule.
The synthesis of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid has been an area of active research, with several methods reported in the literature. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic ring system. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have also shown promise in improving the efficiency and selectivity of these syntheses.
In terms of biological activity, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid has been investigated for its potential therapeutic applications. Studies have shown that this compound can exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play a crucial role in various inflammatory disorders.
Furthermore, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid has been explored for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 5,8-dioxaspiro[3.4]octane-2-carboxylic acid may have a role in cancer therapy, particularly for cancers that are resistant to conventional treatments.
Beyond its therapeutic potential, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid has also found applications in materials science and polymer chemistry. The unique structural features of this compound make it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For instance, it can be incorporated into polymers to enhance their mechanical strength or improve their thermal stability.
In conclusion, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1001907-64-7) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique spirocyclic structure and functional groups offer numerous opportunities for further research and development. As ongoing studies continue to uncover new insights into its properties and behavior, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid is poised to play an increasingly important role in various scientific and industrial fields.
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